molecular formula C7H13NO B13536613 7-Methyl-6-oxa-2-azaspiro[3.4]octane

7-Methyl-6-oxa-2-azaspiro[3.4]octane

Cat. No.: B13536613
M. Wt: 127.18 g/mol
InChI Key: QKPZIELOYYIHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-oxa-2-azaspiro[3.4]octane is a spirocyclic compound characterized by a fused bicyclic structure containing oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₇H₁₄ClNO with a molecular weight of 163.65 g/mol . The spiro junction at the [3.4] position creates a rigid framework, making it valuable in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-methyl-6-oxa-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H13NO/c1-6-2-7(5-9-6)3-8-4-7/h6,8H,2-5H2,1H3

InChI Key

QKPZIELOYYIHRL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CNC2)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-oxa-2-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These principles include the use of scalable reactions and cost-effective reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reagents like lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-Methyl-6-oxa-2-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 7-methyl-6-oxa-2-azaspiro[3.4]octane and related spiro compounds:

Compound Name Molecular Formula CAS Number Key Features Applications/Findings Reference
This compound C₇H₁₄ClNO Not specified Contains methyl and chlorine substituents; oxa and aza in 6- and 2-positions Potential intermediate in drug synthesis; structural rigidity for bioactive molecules
2-Oxa-6-azaspiro[3.4]octane C₆H₁₁NO 220290-68-6 No methyl group; oxa and aza in 2- and 6-positions EGFR inhibition in lung cancer cells (HCC827, A549) when substituted in 4-anilinoquinazoline derivatives
2-Oxa-5-azaspiro[3.4]octane Not specified 90207-55-9 Oxa and aza in 2- and 5-positions Commercial availability (Alfa); used in diverse synthetic pipelines
2-(Methylsulfonyl)-6-azaspiro[3.4]octane C₈H₁₅NO₂S 2168403-91-4 Sulfonyl group at position 2; increased polarity Soluble in DMSO/water; R&D applications in drug discovery
7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid C₈H₁₁NO₃ 2168296-16-8 Carboxylic acid and ketone functional groups Potential precursor for bioactive esters or amides

Physicochemical Properties

  • Melting Points : 2-Oxa-6-azaspiro[3.4]octane has a melting point of 187°C , whereas 7-methyl derivatives (e.g., (7S)-7-methyl-6-azaspiro[3.4]octane hydrochloride) are often salts with higher solubility but undefined melting points .
  • Solubility : Sulfonyl-substituted analogs like 2-(methylsulfonyl)-6-azaspiro[3.4]octane exhibit slight solubility in water and DMSO, enhancing their utility in biological assays .

Commercial Availability and Pricing

  • Cost Variability : Spiro compounds with protective groups (e.g., Boc) are priced higher (e.g., 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane at $540/100mg) due to synthetic complexity .
  • Supplier Diversity : Suppliers like J&K Scientific, Alfa, and ChemBK offer analogs such as 2-oxa-6-azaspiro[3.4]octane and 1-oxa-6-azaspiro[3.4]octane , ensuring accessibility for research .

Biological Activity

7-Methyl-6-oxa-2-azaspiro[3.4]octane is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Structural Characteristics

The compound features a spiro structure consisting of a seven-membered ring fused to a five-membered ring, with a methyl group at the seventh position and an oxygen atom integrated into the five-membered ring. Its molecular formula is C9H15NO3C_9H_{15}NO_3 with a molecular weight of approximately 185.22 g/mol. This configuration allows for various interactions with biological targets, particularly within neurotransmitter systems.

Research indicates that this compound acts primarily as an agonist for certain receptors in the central nervous system, particularly muscarinic acetylcholine receptors. This interaction suggests potential therapeutic effects for neurological disorders such as schizophrenia and cognitive impairments, attributed to its ability to modulate cholinergic signaling pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism of Action
This compoundAgonist at muscarinic acetylcholine receptorsModulates cholinergic signaling
Methyl this compound-1-carboxylatePotential enzyme/receptor interactionsInteracts with specific molecular targets
Tert-butyl 6-oxo-2-azaspiro[3.4]octaneSimilar receptor interactions; potential cognitive enhancementAgonist activity at neurotransmitter receptors

Case Study: Cognitive Enhancement

A study investigated the effects of this compound on cognitive function in animal models. The results indicated significant improvement in memory retention and learning capabilities when administered at specific dosages, supporting its potential use in treating cognitive deficits associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the spiro structure can significantly influence the biological activity of related compounds. For instance, varying the position of functional groups or altering the ring size can enhance receptor binding affinity or alter pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.